InChI=1S/C7H7ClN2O/c1-9-7(11)5-2-3-10-6(8)4-5/h2-4H,1H3,(H,9,11)
. The SMILES string representation is CNC(=O)C1=CC(=NC=C1)Cl
.
The compound is identified by the Chemical Abstracts Service Registry Number 131418-11-6 and has been referenced in various scientific literature and patents, indicating its relevance in chemical synthesis and medicinal applications . It falls under the broader category of pyridine derivatives, which are known for their diverse biological activities.
The synthesis of 2-chloro-N-methylisonicotinamide can be accomplished through several methods, primarily involving nucleophilic substitution reactions. One common approach involves the reaction of 2-chloropyridine derivatives with N-methylhydroxylamine or dimethylamine.
The molecular structure of 2-chloro-N-methylisonicotinamide can be described as follows:
The compound's structure has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, confirming the presence of functional groups like amides and aromatic systems .
2-Chloro-N-methylisonicotinamide participates in various chemical reactions:
These reactions are critical for developing new compounds with potential therapeutic uses .
The mechanism of action of 2-chloro-N-methylisonicotinamide primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs).
Studies suggest that compounds like 2-chloro-N-methylisonicotinamide could potentially serve as leads for developing drugs targeting cognitive disorders .
2-Chloro-N-methylisonicotinamide has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4